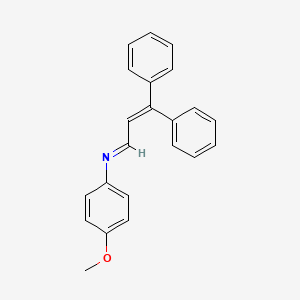
(1E)-N-(4-Methoxyphenyl)-3,3-diphenylprop-2-en-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N-(4-Methoxyphenyl)-3,3-diphenylprop-2-en-1-imine is an organic compound with a complex structure that includes a methoxyphenyl group and a diphenylprop-2-en-1-imine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(4-Methoxyphenyl)-3,3-diphenylprop-2-en-1-imine typically involves the condensation of 4-methoxybenzaldehyde with 3,3-diphenylprop-2-en-1-amine under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions or environmentally benign solvents, may also be considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
(1E)-N-(4-Methoxyphenyl)-3,3-diphenylprop-2-en-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
(1E)-N-(4-Methoxyphenyl)-3,3-diphenylprop-2-en-1-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of (1E)-N-(4-Methoxyphenyl)-3,3-diphenylprop-2-en-1-imine involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophiles, leading to various biochemical effects. The methoxyphenyl group may also contribute to its activity by interacting with hydrophobic regions of target molecules .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxybenzylidene)aniline: Similar structure but lacks the diphenylprop-2-en-1-imine moiety.
N-(4-Methoxybenzylidene)-4-butylaniline: Contains a butyl group instead of the diphenylprop-2-en-1-imine moiety.
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
62036-58-2 |
|---|---|
Molecular Formula |
C22H19NO |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3,3-diphenylprop-2-en-1-imine |
InChI |
InChI=1S/C22H19NO/c1-24-21-14-12-20(13-15-21)23-17-16-22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-17H,1H3 |
InChI Key |
WNBYLPAVRHSLOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-Ethoxyphenyl)(phenyl)methyl]-2-(pyrrolidin-1-yl)acetamide](/img/structure/B14564308.png)
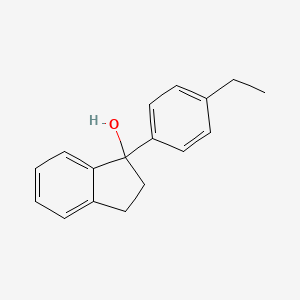
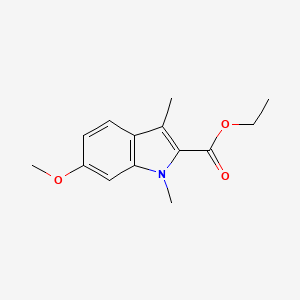
![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylbut-2-enoate](/img/structure/B14564348.png)
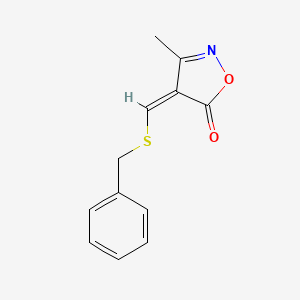
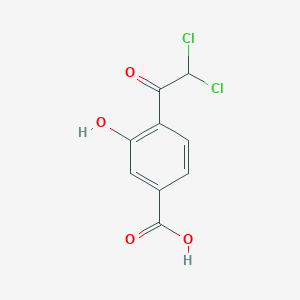
methanone](/img/structure/B14564374.png)

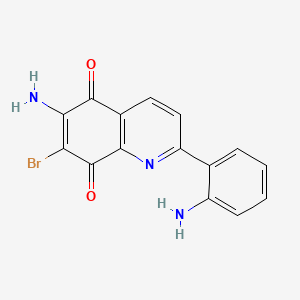
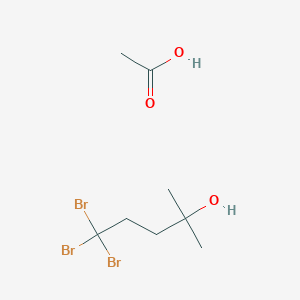

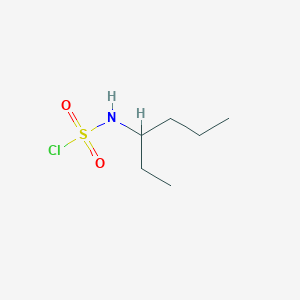
![3-Ethylidene-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14564405.png)
![2H-Pyrano[3,2-c]quinoline, 5-chloro-9-methoxy-2,2-dimethyl-](/img/structure/B14564411.png)
